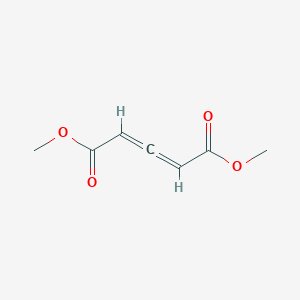
dimethyl-2,3-pentadienedioate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: dimethyl-2,3-pentadienedioate can be synthesized through a multi-step process starting from diethyl acetone-1,3-dicarboxylate. The first step involves the reaction of diethyl acetone-1,3-dicarboxylate with phosphorus pentachloride to form dimethyl 3-chloro-2-pentenedioate. This intermediate is then treated with anhydrous tetrahydrofuran and cooled to 0°C in an ice-salt bath, followed by the addition of a base to yield dimethyl 2,3-pentadienedioate .
Industrial Production Methods: The industrial production of dimethyl 2,3-pentadienedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
化学反応の分析
Types of Reactions: dimethyl-2,3-pentadienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
dimethyl-2,3-pentadienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
作用機序
The mechanism of action of dimethyl 2,3-pentadienedioate involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the allene functional group, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
類似化合物との比較
Dimethyl 3-chloro-2-pentenedioate: An intermediate in the synthesis of dimethyl 2,3-pentadienedioate.
Dimethyl allene-1,3-dicarboxylate: Another compound with a similar allene structure.
Uniqueness: dimethyl-2,3-pentadienedioate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
1712-36-3 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChIキー |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
正規SMILES |
COC(=O)C=C=CC(=O)OC |
同義語 |
Dimethyl-2,3-pentadienedioate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














